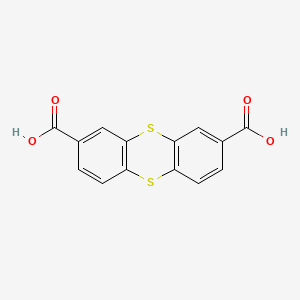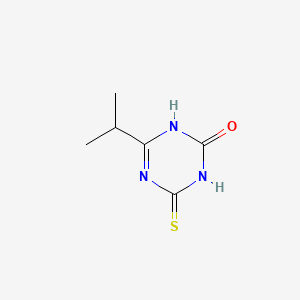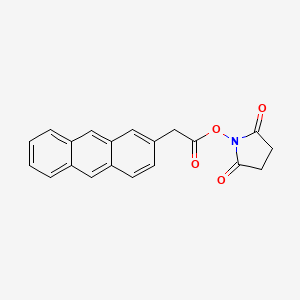![molecular formula C17H21BrClNO5 B585732 diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate CAS No. 1346604-54-3](/img/structure/B585732.png)
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a bromo-chlorophenyl group, and a propanedioic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate typically involves multiple steps:
Formation of the Acetylamino Group: This step involves the acetylation of an amine precursor using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Bromo-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the bromo-chlorophenyl group is introduced to the acetylamino intermediate using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Esterification of Propanedioic Acid: The final step involves the esterification of propanedioic acid with ethanol or another suitable alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromo-chlorophenyl group, potentially leading to the removal of halogens.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of N-acetyl oxides.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials, such as enhanced stability and reactivity.
作用機序
The mechanism by which diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(Acetylamino)-2-[2-(4-bromo-2-fluorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
- 2-(Acetylamino)-2-[2-(4-chloro-2-fluorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
- 2-(Acetylamino)-2-[2-(4-bromo-2-methylphenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
Uniqueness
The presence of both bromine and chlorine atoms in the phenyl ring of diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate distinguishes it from similar compounds. This unique halogenation pattern can influence its reactivity, biological activity, and physicochemical properties, making it a compound of particular interest in various research fields.
特性
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-8-12-6-7-13(18)10-14(12)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHLINUUOWBEML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=C(C=C(C=C1)Br)Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

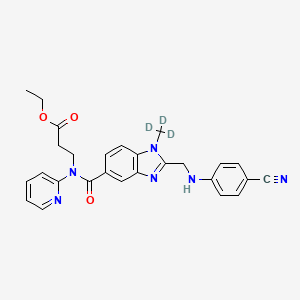
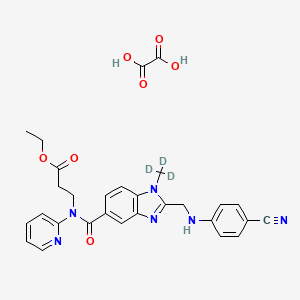

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)
